Src Inhibitor-5

Description

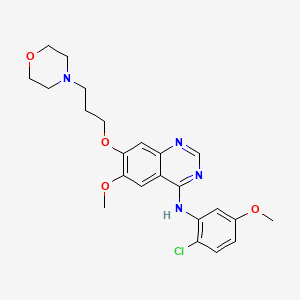

Structure

3D Structure

Properties

Molecular Formula |

C23H27ClN4O4 |

|---|---|

Molecular Weight |

458.9 g/mol |

IUPAC Name |

N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |

InChI |

InChI=1S/C23H27ClN4O4/c1-29-16-4-5-18(24)20(12-16)27-23-17-13-21(30-2)22(14-19(17)25-15-26-23)32-9-3-6-28-7-10-31-11-8-28/h4-5,12-15H,3,6-11H2,1-2H3,(H,25,26,27) |

InChI Key |

CVOJFSBJHSHLQV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4 |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4 |

Origin of Product |

United States |

2.1.3. Sh2 Domain Targeting

Disruption of Src Kinase Substrate Binding Dynamics

The primary function of a kinase is to transfer a phosphate (B84403) group from ATP to a substrate protein. This requires the precise alignment of both ATP and the substrate within the catalytic site. By stabilizing the DFG-out inactive conformation, Src Inhibitor-5 inherently disrupts the dynamics of substrate binding. scbt.com The inactive conformation misaligns key catalytic residues and alters the shape of the substrate-binding cleft, precluding effective substrate recognition and binding. nih.gov The occupation of the ATP-binding site by the inhibitor and the allosterically induced "open" conformation further contribute to this disruption, preventing the kinase from efficiently phosphorylating its downstream targets.

Influence on Downstream Signaling Cascades

The inhibition of Src kinase activity by compounds like this compound is expected to have significant repercussions on the downstream signaling networks that Src regulates. These pathways are crucial for cell growth, adhesion, and metastasis.

Modulation of Receptor Tyrosine Kinase (RTK) Cross-Talk (e.g., EGFR, HER2, c-MET, IGF-1R)

Src kinase is a critical node that integrates signals from multiple receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), HER2, c-MET, and Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.govoncotarget.com Src can be activated by these receptors and can also phosphorylate them, creating a complex cross-talk that drives tumor progression and can lead to resistance against therapies targeting a single RTK. oncotarget.comresearchgate.net For instance, Src-mediated phosphorylation of EGFR can occur independently of EGFR's own kinase activity, contributing to signaling even when EGFR is inhibited. oncotarget.com Inhibition of Src is a known strategy to disrupt this cross-talk. nih.gov While detailed studies on the specific effects of this compound on these RTK networks are not extensively documented in the available research, its mechanism of potent Src inhibition suggests it would interrupt these critical signaling axes, potentially sensitizing cells to other targeted therapies. nih.govaacrjournals.org

Impact on Key Signaling Pathways

The Focal Adhesion Kinase (FAK) and its substrate paxillin (B1203293) are central components of signaling from integrins, controlling cell adhesion, migration, and survival. Src forms a crucial signaling complex with FAK. imrpress.comnih.gov Upon FAK autophosphorylation at Tyr397, Src is recruited via its SH2 domain, leading to the subsequent Src-dependent phosphorylation of other sites on FAK and associated proteins like paxillin. rupress.orgplos.org This phosphorylation cascade is essential for focal adhesion turnover and cell motility. plos.org

Inhibition of Src kinase activity is known to decrease the phosphorylation of both FAK and paxillin. rupress.org Studies using other Src inhibitors have demonstrated that blocking Src leads to reduced phosphorylation of paxillin at key sites like Tyr118, which is a direct Src substrate. rupress.org While research specifically detailing the effects of this compound on the FAK/paxillin axis is limited, its demonstrated mechanism of stabilizing an inactive Src conformation would logically lead to the potent inhibition of this pathway, thereby impairing downstream processes like cell migration and invasion. aacrjournals.orgoncotarget.com

Data Tables

Table 1: Mechanistic Profile of this compound

| Feature | Description | Research Finding |

| Inhibitor Type | Type II | Binds to and stabilizes the inactive "DFG-out" conformation of Src kinase. imrpress.comnih.gov |

| Mechanism | Allosteric Modulation | Induces an "open," regulatory domain-disengaged global conformation of the kinase. nih.govacs.org |

| SH2 Domain Effect | Enhanced Accessibility | Increases accessibility of the SH2 domain to intermolecular binding and phosphorylation. |

| Binding Site | ATP-binding cleft | Occupies the ATP pocket, extending into an adjacent allosteric site revealed in the DFG-out state. nih.govnih.gov |

Based on the comprehensive search conducted, there is no specific chemical compound identified as "this compound" in the scientific literature. The search results refer to various Src kinase inhibitors by their specific chemical names or as a general class of molecules. Therefore, an article focusing solely on a compound named "this compound" cannot be generated as it does not appear to be a recognized entity.

To fulfill the user's request for an article on a Src inhibitor, it would be necessary to focus on a specific, named inhibitor (e.g., Dasatinib (B193332), Saracatinib (B1683781), or others mentioned in the search results) for which detailed scientific data is available.

In Vitro Research Methodologies and Cellular Studies with Src Inhibitor 5

Enzymatic Inhibition Assays (e.g., IC50 determination against isolated Src)

Enzymatic assays are fundamental in determining the direct inhibitory effect of a compound on its target enzyme. For Src Inhibitor-5, these assays have been employed to quantify its potency against isolated Src kinase.

One study utilized a fluorescence intensity-based assay to determine the half-maximal inhibitory concentration (IC50) of a cyclic decapeptide containing arginine and tryptophan, identified as C[RW]5 (a form of this compound). This assay revealed an IC50 value of 2.8 µM. auhs.edunih.gov The same study also conducted a radioactive assay using [γ-32P]-ATP and a substrate, which yielded a more potent IC50 value of 0.8 µM. auhs.edunih.gov This suggests that the nature of the assay can influence the determined potency. Further kinetic analysis indicated that C[RW]5 acts as a noncompetitive inhibitor with respect to ATP for both Src and Csk kinases. auhs.edu

Other research has explored different chemical scaffolds for Src inhibition. For instance, naphthalene (B1677914) and indole (B1671886) scaffold analogues were identified as non-ATP competitive inhibitors of isolated Src with IC50 values of 16 µM and 38 µM, respectively. acs.org While these are weaker than C[RW]5, they represent progress in discovering non-peptide small molecule inhibitors. acs.org Another compound, DGY-06-116, demonstrated a potent IC50 of 2.6 nM after a one-hour incubation. researchgate.net

Table 1: IC50 Values of Various Src Inhibitors Against Isolated Src Kinase

| Compound/Analog | Assay Type | IC50 Value | ATP Competition | Citation |

|---|---|---|---|---|

| C[RW]5 (this compound) | Fluorescence Intensity | 2.8 µM | Noncompetitive | auhs.edunih.gov |

| C[RW]5 (this compound) | Radioactive | 0.8 µM | Noncompetitive | auhs.edunih.gov |

| Naphthalene scaffold analog 4 | Not specified | 16 µM | Noncompetitive | acs.org |

| Indole scaffold analog 5 | Not specified | 38 µM | Noncompetitive | acs.org |

| DGY-06-116 | Not specified | 2.6 nM | Not specified | researchgate.net |

| SM1-71 | Not specified | 26.6 nM | Not specified | researchgate.net |

| Bosutinib (B1684425) | Not specified | 9.5 nM | Not specified | researchgate.net |

| NJH-01-111 | Not specified | 5.3 nM | Not specified | researchgate.net |

| KX2-391 | Not specified | 25 nM | Non-ATP competitive | frontiersin.org |

Cell-Based Efficacy Studies

Beyond enzymatic assays, the effects of this compound are extensively studied in cellular contexts to understand its impact on cancer cell pathophysiology.

Src inhibitors have demonstrated the ability to reduce cell proliferation and viability in various cancer cell lines. For instance, dasatinib (B193332), a potent Src inhibitor, has been shown to inhibit the proliferation of pancreatic and colorectal cancer cells. aacrjournals.orgplos.org In a study on 50 colorectal cancer (CRC) cell lines, 8 were found to be sensitive to dasatinib with an IC50 of ≤ 0.08 μmol/L. plos.org Similarly, the Src inhibitor saracatinib (B1683781) (AZD0530) has been shown to reduce cell viability in gastric and esophageal adenocarcinoma cell lines. aacrjournals.orgmdpi.com

The combination of Src inhibitors with other agents can also enhance the inhibition of cell viability. For example, combining the Src inhibitor AZD0424 with MEK inhibitors like trametinib (B1684009) or AZD6244 resulted in synergistic inhibition of cell viability in colorectal cancer cells. biorxiv.org

A key role of Src is in regulating cell motility, making its inhibition a strategy to prevent cancer cell migration and invasion. The Src inhibitor AZD0530 has been shown to significantly inhibit the migration and invasion of lung and colon cancer cells. nih.govaacrjournals.org In A549 lung cancer cells, 1 μM of AZD0530 reduced cell migration by over 60% and Matrigel invasion by 51%. nih.gov Similarly, dasatinib has been shown to inhibit the migration and invasion of pancreatic and cholangiocarcinoma cells in a dose-dependent manner. aacrjournals.orgmdpi.com In BxPC3 pancreatic cancer cells, invasion was significantly inhibited with as little as 5 nmol/L of dasatinib. aacrjournals.org

Src inhibitors can halt the cell cycle, thereby preventing cancer cell division. Dasatinib has been observed to induce a G1 phase cell cycle arrest in colorectal and pancreatic cancer cells. plos.orgresearchgate.net This is often associated with a decrease in the levels of proteins like cyclin D1. aacrjournals.orghaematologica.org Studies with other Src inhibitors, such as pyrazolo[3,4-d]pyrimidines, have shown induction of a G2/M phase arrest in Burkitt lymphoma cells. tandfonline.com This arrest was linked to the inactivation of CDK1. tandfonline.com The Src inhibitor PP2 was found to induce a G1 arrest in MCF-7 breast cancer cells, which was accompanied by the downregulation of cyclin D1 and cyclin E, and the upregulation of p27Kip1. psu.edu

Inducing programmed cell death, or apoptosis, is a key goal of many cancer therapies. Src inhibitors have been shown to promote apoptosis in various cancer cell types. Dasatinib treatment leads to a concentration-dependent increase in apoptosis in pancreatic cancer cells, as measured by Caspase-Glo 3/7 assays. researchgate.net The combination of a Src inhibitor with STAT3 depletion has been shown to increase the expression of pro-apoptotic markers like cleaved PARP and decrease anti-apoptotic molecules such as Bcl-XL and survivin. aacrjournals.org CTA095, a dual Etk and Src inhibitor, induces apoptosis in prostate cancer cells, including those resistant to other Src inhibitors, by downregulating Myc and BCL2. plos.org

Src plays a critical role in cell adhesion and the organization of the cytoskeleton. Inhibition of Src can therefore disrupt these processes, which are vital for cancer cell structure and motility. The Src inhibitor AZD0530 has been shown to block the activation of focal adhesion kinase (FAK), a key component of cell adhesion signaling. nih.gov Dasatinib treatment has been found to inhibit integrin-dependent adhesion of colon cancer cells to Matrigel. aacrjournals.org Furthermore, Src inhibition can stabilize cadherin-mediated cell-cell adhesion while decreasing integrin-mediated cell-matrix adhesion. mdpi.com SSeCKS/AKAP12, a scaffolding protein, can inhibit Src oncogenic signaling by physically sequestering it away from its downstream targets, thereby affecting cytoskeletal architecture and increasing FAK-dependent cell adhesion. nih.gov

Table 2: Summary of Cellular Effects of Src Inhibitors

| Cellular Process | Src Inhibitor(s) | Cancer Cell Line(s) | Key Findings | Citations |

|---|---|---|---|---|

| Cell Proliferation/Viability | Dasatinib, Saracatinib | Pancreatic, Colorectal, Gastric, Esophageal | Inhibition of proliferation and viability. | aacrjournals.orgplos.orgaacrjournals.orgmdpi.com |

| Cell Migration/Invasion | AZD0530, Dasatinib | Lung, Colon, Pancreatic, Cholangiocarcinoma | Significant reduction in cell migration and invasion. | aacrjournals.orgnih.govaacrjournals.orgmdpi.com |

| Cell Cycle Arrest | Dasatinib, Pyrazolo[3,4-d]pyrimidines, PP2 | Colorectal, Pancreatic, Burkitt Lymphoma, Breast | Induction of G1 or G2/M phase arrest. | plos.orgresearchgate.nettandfonline.compsu.edu |

| Apoptosis | Dasatinib, CTA095 | Pancreatic, Prostate, Head and Neck | Induction of apoptosis through various pathways. | researchgate.netaacrjournals.orgplos.org |

| Cell Adhesion/Cytoskeleton | AZD0530, Dasatinib | Lung, Colon | Inhibition of FAK, disruption of adhesion and cytoskeletal organization. | nih.govaacrjournals.orgmdpi.comnih.gov |

Effects on Anoikis Resistance

Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). Resistance to anoikis is a critical characteristic of metastatic tumor cells, enabling their survival during dissemination. oncotarget.com The activation of Src kinase is a key factor in conferring this resistance. nih.govmdpi.com

In lung adenocarcinoma cells with hyper-activated Src, a notable resistance to anoikis is observed. nih.gov Similarly, studies have shown that Src activation can inhibit the generation of reactive oxygen species (ROS) that typically occurs upon cell detachment, thereby conferring anoikis resistance. oncotarget.com The use of Src inhibitors has been shown to reverse these effects. For instance, treatment with a Src inhibitor can sensitize cancer cells to anoikis. oncotarget.com In models of anoikis-resistant human osteosarcoma cells, the Src inhibitor PP2 was found to reduce the expression of vascular endothelial growth factor-A (VEGF-A) and inhibit angiogenesis. spandidos-publications.com Furthermore, nitric oxide (NO) has been shown to mediate anoikis resistance through the activation of Src kinase, an effect that was inhibited by the Src inhibitor PP1 in HeLa cells. researchgate.net

Molecular and Cellular Biomarker Analysis in Research Models

Evaluation of Phosphorylation Status of Src and Downstream Substrates

The activity of Src is regulated by its phosphorylation state. Autophosphorylation at tyrosine 419 (Y419) in the kinase domain is crucial for its activation, while phosphorylation at tyrosine 530 (Y530) by C-terminal Src kinase (CSK) leads to its inactivation. mdpi.comgenecards.org Src inhibitors are designed to interfere with this phosphorylation process.

Src inhibitors like SU6656 and PP2 have been shown to inhibit the phosphorylation of Src in G361 human melanoma cells. nih.gov Similarly, AZD0530 inhibits Src autophosphorylation at Y419 in a dose-dependent manner in various cancer cell lines. nih.gov The proto-oncogene c-Src's phosphorylation at Tyr416 is significantly downregulated by SU6656. nih.gov

The inhibition of Src phosphorylation subsequently affects its downstream substrates. Key substrates of Src include:

Focal Adhesion Kinase (FAK): Src phosphorylation of FAK at tyrosines 576 and 577 is important for enhancing downstream signaling. nih.gov AZD0530 has been shown to inhibit this phosphorylation. nih.gov

p130Cas: This Src substrate is involved in the formation of focal adhesion complexes, and its phosphorylation is inhibited by AZD0530. nih.gov

Paxillin (B1203293): As an adaptor protein and a substrate of the Src-FAK complex, paxillin's phosphorylation is also inhibited by AZD0530. nih.gov

Cortactin: Epidermal growth factor (EGF) can induce the tyrosine phosphorylation of cortactin, an effect that is regulated by Ral and mediated by Src. embopress.org

Pyruvate Dehydrogenase (PDH): Src can directly phosphorylate and inactivate the E1α subunit of PDH (PDHA1) at tyrosine-289. oncotarget.com Src inhibitors can abolish this tyrosine phosphorylation. oncotarget.com

The following table summarizes the effects of various Src inhibitors on the phosphorylation of Src and its downstream targets.

| Inhibitor | Cell Line(s) | Target | Effect |

| SU6656 | G361, DU145, HT29 | Src (Tyr416) | Inhibition of phosphorylation nih.govnih.gov |

| PP2 | G361, S18, 5-8F | Src | Inhibition of phosphorylation nih.govoncotarget.com |

| AZD0530 | DU145, PC3 | Src (Y419), FAK (Y576/577), p130CAS, Paxillin | Inhibition of phosphorylation nih.gov |

| Dasatinib | Oesophageal Adenocarcinoma Cells | Src | Inhibition of phosphorylation mdpi.com |

| Saracatinib | TSC2-/- cells | Src (Y416) | Reduction of phosphorylation researchgate.net |

Analysis of Gene Expression and Protein Levels (e.g., EMT markers, melanogenesis-associated genes)

Src inhibition has a significant impact on the expression of genes and proteins involved in key cellular processes like the epithelial-to-mesenchymal transition (EMT) and melanogenesis.

Epithelial-Mesenchymal Transition (EMT) Markers: EMT is a process where epithelial cells acquire mesenchymal characteristics, which is associated with increased metastatic potential. nih.gov Src activity promotes EMT, and its inhibition can reverse this process. oncotarget.comnih.gov

In nasopharyngeal carcinoma (NPC) cells, inactivation of phosphorylated Src (p-Src) leads to the upregulation of epithelial markers like E-cadherin and ZO-1, and the downregulation of mesenchymal markers such as vimentin (B1176767) and N-cadherin, as well as the transcription factor Snail. oncotarget.com

Treatment of breast carcinoma cells with a Src inhibitor resulted in an increase in E-cadherin and a decrease in vimentin. nih.gov

In TSC2-deficient cells, Src inhibitors like dasatinib and saracatinib reduced the levels of Snail and MMP9. researchgate.net

Bufalin, a component of traditional Chinese medicine, was found to inhibit EMT by reducing the expression of Src and its downstream protein STAT3 in non-small cell lung cancer (NSCLC) cells. amegroups.org

Melanogenesis-Associated Genes: Melanogenesis is the process of melanin (B1238610) production. Research indicates that Src inhibition can induce melanogenesis. nih.gov

In G361 human melanoma cells, the Src inhibitors SU6656 and PP2 were found to upregulate the mRNA expression of key melanogenesis-associated genes, including microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (TRP1), TRP2, and tyrosinase. nih.govresearchgate.net

This effect is not limited to chemical inhibitors, as siRNA-mediated knockdown of Src also induced melanogenesis and upregulated the expression of these genes. nih.govcancer-genetics.org

Further studies have shown that growth hormone (GH) can upregulate MITF expression and activity through both JAK2-STAT5 and Src signaling pathways in human melanoma. mdpi.com Inhibition of Src was found to suppress GH-induced MITF upregulation. mdpi.com

The table below details the observed changes in gene and protein expression following treatment with Src inhibitors.

| Cellular Process | Inhibitor/Method | Cell Line | Gene/Protein | Change in Expression |

| EMT | PP2 | S18, 5-8F | E-cadherin, ZO-1 | Upregulated oncotarget.com |

| Vimentin, N-cadherin, Snail | Downregulated oncotarget.com | |||

| Dasatinib, Saracatinib | TSC2-/- cells | Snail, MMP9 | Reduced researchgate.net | |

| Bufalin | NSCLC cells | Src, STAT3 | Reduced amegroups.org | |

| Melanogenesis | SU6656, PP2 | G361 | MITF, TRP1, TRP2, Tyrosinase | Upregulated nih.govresearchgate.net |

| Src siRNA | G361 | MITF, TRP1, TRP2, Tyrosinase | Upregulated nih.govcancer-genetics.org | |

| Src Inhibition | Human Melanoma | MITF | Suppressed GH-induced upregulation mdpi.com |

Functional Genomics Approaches

Functional genomics aims to understand the function of genes and proteins on a genome-wide scale. In the context of Src inhibitors, these approaches have been instrumental in identifying Src as a therapeutic target. tandfonline.com

A study on oesophageal adenocarcinoma (OAC) utilized transcriptional data from a large patient cohort and high-throughput siRNA screening to identify genes that could serve as therapeutic targets. mdpi.com This dual approach of a compound screen and a functional genomic screen identified Src as a potential target to enhance the efficacy of chemotherapy in OAC cells. mdpi.com

The development of Src inhibitors has been guided by functional genomics, which helped to validate Src as a promising target for diseases like osteoporosis and cancer. tandfonline.com These approaches have been crucial in investigating the potency, selectivity, and in vivo efficacy of various Src inhibitors in different disease models. tandfonline.com

High-Throughput Screening for Src Inhibitors

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. Several HTS assays have been developed to identify and characterize Src inhibitors.

c-Src Kinase Inhibitor Screening Kits: These commercially available kits provide a simple and sensitive method for HTS of compounds that modulate c-Src activity. sigmaaldrich.cn They typically use a c-Src-specific substrate and measure the formation of ADP during the kinase reaction, often through a fluorescent signal. sigmaaldrich.cn These assays are suitable for screening large compound libraries and for developing structure-activity relationship models. sigmaaldrich.cn

Bioluminescent Reporter Assays: A novel bioluminescent activatable reporter for Src kinase activity has been developed for use in living cells and mice. thno.org This system allows for the quantitative and dynamic monitoring of Src kinase activity in response to inhibitors. thno.org It has been successfully applied in HTS of a kinase inhibitor library, demonstrating its utility in accelerating drug discovery for Src inhibitors. thno.org

Image-Based Assays: An immunofluorescence image-based assay has been developed for the HTS of small molecule inhibitors of dengue virus infection, which led to the discovery that c-Src inhibitors have a potent inhibitory effect. pnas.org This cell-based screen is simple, reproducible, and suitable for implementation on a robotic HTS platform. pnas.org

Transcreener HTS Assays: The Transcreener ADP² Assay is another HTS-ready platform that directly detects ADP produced by Src kinase. bellbrooklabs.com This direct detection method simplifies the protocol and reduces the risk of false positives, making it optimal for large-scale screening of compound libraries. bellbrooklabs.com

Detailed Research Findings

The research on Src Inhibitor-1 and other related Src inhibitors has unveiled significant insights into their cellular effects. Studies have shown that the inhibition of Src kinase activity is consistently associated with a reduction in the phosphorylation of its cellular substrates, leading to an inhibition of cell migration. nih.gov In some non-small cell lung cancer (NSCLC) cell lines with activating mutations in the EGFR, Src kinase inhibitors have been shown to selectively induce apoptosis. begellhouse.com This suggests a potential therapeutic application in specific, genetically defined patient populations.

Combination studies have also yielded promising results. For instance, the combination of a Src inhibitor with the EGFR inhibitor gefitinib (B1684475) has been shown to enhance the anti-invasive effects in endocrine-resistant breast cancer cells. nih.gov In colon cancer models, synergistic activity has been observed when a Src inhibitor is combined with the chemotherapeutic agent oxaliplatin. begellhouse.com These findings highlight the potential of Src inhibitors to be used in combination with other anticancer agents to improve therapeutic outcomes. The dominant anti-invasive pharmacology of compounds like the Src inhibitor AZD0530 suggests they may be particularly effective in limiting tumor progression and metastasis. nih.gov

Structure Activity Relationships Sar and Rational Design Strategies for Src Inhibitors

Identification of Key Structural Motifs for Src Inhibition

The quest for potent and selective Src inhibitors has led to the discovery of several key structural motifs that are essential for binding and inhibitory activity. Many successful inhibitors are designed to be ATP-competitive, meaning they bind to the same site as the natural substrate, adenosine (B11128) triphosphate (ATP). acs.org These inhibitors often feature a heterocyclic core that mimics the adenine (B156593) ring of ATP. tandfonline.com

Prominent scaffolds that have demonstrated significant Src inhibitory activity include:

Pyrazolopyrimidines: This class of compounds, exemplified by the promiscuous kinase inhibitor PP1, has served as a foundational template for the development of more selective Src inhibitors. acs.org Modifications to the pyrazolopyrimidine core have been explored to enhance potency and selectivity. acs.orgaip.org

Purine (B94841) Analogs: Derivatives of purine have been the subject of quantitative structure-activity relationship (QSAR) studies to elucidate the structural requirements for c-Src inhibition. imist.matandfonline.com

Quinazolines and Quinolines: These scaffolds have also been investigated as potent ATP-binding site inhibitors. nih.govresearchgate.net

Thieno[3,2-b]pyridines: Structure-activity relationship studies on this class of compounds have revealed that specific substitutions can lead to potent Src kinase inhibition. acs.org

Cyclic Peptides: Researchers have explored cyclic peptides, such as those containing alternating arginine and tryptophan residues, as non-competitive inhibitors of c-Src tyrosine kinase. nih.gov

Beyond the core scaffold, the nature and position of various substituent groups play a critical role in determining an inhibitor's affinity and selectivity. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the presence of a hydroxyl group was found to enhance the affinity between the kinase and the inhibitor by forming a hydrogen bond with a glutamate (B1630785) residue in the catalytic pocket. mdpi.com

Ligand Binding Site Characterization (ATP-binding site, SH2 domain, substrate binding site)

The Src kinase protein possesses several distinct domains that offer potential targets for inhibitor binding. Understanding the topography and chemical environment of these sites is paramount for rational drug design.

ATP-binding site

The majority of current Src inhibitors target the ATP-binding site located within the kinase domain. tandfonline.combiorxiv.org This site is a cleft situated between the N-terminal and C-terminal lobes of the kinase. acs.org It features a hydrophobic specificity pocket that is not utilized by ATP itself but can be exploited by inhibitors to achieve higher affinity and selectivity. tandfonline.com The binding of inhibitors to the ATP site is often stabilized by hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. tandfonline.com

The kinase domain can exist in different conformational states, primarily the active "DFG-in" and inactive "DFG-out" conformations, which refer to the orientation of a conserved Asp-Phe-Gly motif. rsc.org Type I inhibitors bind to the active DFG-in conformation, while Type II inhibitors bind to the inactive DFG-out conformation, often accessing an additional allosteric pocket. rsc.org The ability of an inhibitor to stabilize a particular conformation can have significant downstream effects on kinase activity and signaling. acs.org

SH2 domain

The Src Homology 2 (SH2) domain is a protein-binding module of approximately 100 amino acids that recognizes and binds to phosphotyrosine residues on other proteins. scbt.comresearchgate.net This interaction is crucial for mediating protein-protein interactions and signal transduction. researchgate.net The SH2 domain has two main pockets: one that binds the phosphotyrosine and a second, specificity-determining pocket that accommodates residues C-terminal to the phosphotyrosine. researchgate.net

Inhibitors have been designed to specifically target the SH2 domain, thereby disrupting the signaling cascades dependent on these protein-protein interactions. scbt.com These inhibitors often mimic the phosphotyrosine-containing peptide ligands. researchgate.net However, designing cell-permeable SH2 inhibitors has been challenging due to the negatively charged nature of the phosphotyrosine mimics. researchgate.net

Substrate binding site

The substrate binding site, adjacent to the ATP-binding site, is where the target protein or peptide binds for phosphorylation. tandfonline.comrsc.org This site is generally less conserved among different kinases compared to the highly conserved ATP-binding pocket. researchgate.net This lower conservation presents an opportunity to develop highly selective inhibitors. researchgate.net

Inhibitors targeting the substrate binding site are often non-competitive with respect to ATP. researchgate.net While progress has been made in developing such inhibitors, they have generally shown weaker potency compared to ATP-competitive inhibitors. acs.org Tirbanibulin is a notable example of a drug that reportedly acts in part as a substrate-site inhibitor of c-Src kinase. rsc.org

Computational Approaches in Inhibitor Design

Computational methods have become indispensable tools in the modern drug discovery pipeline, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of inhibitor binding.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors within the active site of Src. mdpi.compharmascholars.comnih.gov For instance, docking studies have been employed to investigate the binding of quinazoline (B50416) and quinoline (B57606) derivatives to the active site of c-Src, revealing key hydrogen bonding interactions. nih.gov Docking simulations can also help in identifying novel scaffolds and predicting the binding affinity of newly designed compounds. mdpi.comrsc.org

Virtual Screening Methodologies (e.g., Support Vector Machines)

Virtual screening (VS) encompasses a range of computational techniques used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com VS methods can be broadly categorized as either structure-based or ligand-based. mdpi.com

One powerful ligand-based virtual screening method is the Support Vector Machine (SVM). d-nb.info SVMs are machine learning algorithms that can be trained on a set of known inhibitors and non-inhibitors to classify new compounds. d-nb.info Studies have shown that SVMs can effectively search large compound libraries for Src inhibitors with high yield and reduced false-positive rates. d-nb.info Pharmacophore-based virtual screening is another ligand-based approach that has been successfully used to identify novel Src inhibitors. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. conicet.gov.ar 2D- and 3D-QSAR studies have been conducted on various series of Src inhibitors, including purine and pyrazolopyrimidine derivatives, to identify the key physicochemical properties that influence their inhibitory potency. aip.orgimist.matandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent inhibitors. tandfonline.comconicet.gov.ar

Development of Analogs and Derivatives Based on SAR

The insights gained from Structure-Activity Relationship (SAR) studies are instrumental in the iterative process of lead optimization. By systematically modifying the chemical structure of a lead compound and evaluating the effect on its biological activity, medicinal chemists can develop analogs and derivatives with improved properties.

For example, starting from the promiscuous kinase inhibitor PP1, researchers have developed novel pyrazolopyrimidines with high potency and selectivity for Src family kinases by combining ligand-based design with phenotypic screening. acs.org Similarly, SAR studies on 4-anilinoquinazolines led to the identification of derivatives with significantly enhanced potency as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a strategy that can be applied to other kinase targets like Src. researchgate.net

The development of analogs often involves modifying substituents on the core scaffold. For instance, in a series of thieno[3,2-b]pyridine-6-carbonitriles, modifying the substituents on the C-2 phenyl and C-7 phenylamino (B1219803) groups led to derivatives with improved Src inhibitory activity. acs.org The goal of these modifications is not only to enhance potency but also to improve other drug-like properties such as solubility, cell permeability, and metabolic stability.

Table of Compounds

| Compound Name |

|---|

| PP1 |

Design of Novel Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of medicinal chemistry, aimed at identifying potent and selective inhibitors for specific biological targets like Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that have been implicated in the progression of various cancers, making them a significant target for drug discovery. tandfonline.comresearchgate.net The rational design of Src inhibitors often involves creating molecules that can bind effectively to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. patsnap.com

A variety of heterocyclic structures have been explored as scaffolds for Src inhibition, including pyrazolopyrimidines, pyrrolo[2,3-d]pyrimidines, and quinolines. tandfonline.comnih.gov The design process focuses on optimizing the interactions between the inhibitor and the amino acid residues within the kinase's active site to enhance potency and selectivity.

One prominent scaffold used in the design of Src inhibitors is the pyrrolo[2,3-d]pyrimidine core. researchgate.netscilit.com Researchers have synthesized and evaluated series of these compounds, exploring how different substitutions on the scaffold affect their inhibitory activity against pp60c-Src tyrosine kinase. For instance, a series of 2-amino-5-[(substituted-benzyl)imino]methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one derivatives were developed. researchgate.netscilit.com The evaluation of these compounds revealed that specific modifications, such as dihalogenation, could significantly enhance inhibitory potency. researchgate.netscilit.com

Another approach has been the design of 4-anilino-5,10-dihydropyrimido[4,5-b]quinolines. These compounds were found to be potent inhibitors of Src kinase activity. Interestingly, the reduced form of the quinoline scaffold was crucial for its high efficacy, as the corresponding oxidized pyrimido[4,5-b]quinolines were much less effective. nih.gov This highlights the importance of the three-dimensional conformation of the scaffold in achieving potent inhibition.

The pyrazolopyrimidine scaffold is another key structure in the development of Src inhibitors, with compounds like PP1 demonstrating high potency. merckmillipore.comcaymanchem.com PP1 is an ATP-competitive inhibitor that shows selectivity for the Src family of kinases. caymanchem.commedchemexpress.com Structural analysis suggests that the selectivity of PP1 is controlled by a key amino acid residue in the ATP-binding pocket. ucsf.edu Specifically, the presence of a smaller threonine residue (Thr338) in Src family kinases allows PP1 to bind, whereas many other kinases have a larger residue at the equivalent position, which would cause a steric clash. ucsf.edu

More recent strategies have focused on developing inhibitors that target the peptide substrate binding site, moving away from the highly conserved ATP-binding pocket to achieve greater selectivity. acs.org For example, naphthalene (B1677914) and indole (B1671886) scaffold analogues were developed as non-ATP competitive inhibitors of Src. acs.org

The table below summarizes the inhibitory activities of several novel compounds based on different chemical scaffolds.

Table 1: Inhibitory Activity of Novel Src Inhibitor Scaffolds

| Compound/Scaffold | Target Kinase | IC50 | Research Finding |

|---|---|---|---|

| 2-amino-5-[(benzyl)imino]methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one (7a) | pp60c-Src | 78.4 µM | Parent compound in a series of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netscilit.com |

| Dihalogenated pyrrolo[2,3-d]pyrimidine derivatives (7d, 7e) | pp60c-Src | 13.9 µM, 34.5 µM | Dihalogenated compounds showed 3 to 7-times lower IC50 values than the parent compound 7a. researchgate.netscilit.com |

| N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide (5) | Fyn, Lyn, c-Src | 21 µM (for c-Src) | Identified as a non-selective slight inhibitor against Fyn, Lyn, and c-Src. tandfonline.com |

| PP1 | Lck, Fyn, Hck, Src | 5 nM, 6 nM, 20 nM, 170 nM | A potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases. merckmillipore.comcaymanchem.com |

| 4-(2,4-Dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines | Src kinase | Potent inhibitors | The reduced quinoline scaffold is crucial for potent Src inhibition compared to its oxidized form. nih.gov |

| Indole scaffold analogue 5 | Isolated Src | 38 µM | A non-ATP competitive inhibitor of isolated Src. acs.org |

The rational design of novel chemical scaffolds continues to be a fruitful area of research for developing the next generation of Src inhibitors. By exploring diverse core structures and understanding the detailed molecular interactions through structure-activity relationship studies, researchers can create more effective and selective therapeutic agents.

Mechanisms of Acquired and Intrinsic Resistance to Src Inhibition

Genetic Alterations and Point Mutations in Src (e.g., Gatekeeper Mutations, β1/β2 resistance cluster)

Mutations within the Src kinase domain are a primary mechanism of acquired resistance to ATP-competitive inhibitors. biorxiv.org These mutations can prevent effective drug binding while permitting the kinase to remain active. biorxiv.orgtandfonline.com

Gatekeeper Mutations: A prominent mechanism of resistance involves mutations at the "gatekeeper" residue, which is located deep within the ATP-binding pocket and controls access to a hydrophobic pocket crucial for inhibitor binding. technologynetworks.com Mutation of this residue, such as Threonine to a bulkier amino acid, can sterically hinder the inhibitor from binding effectively. biorxiv.orgtechnologynetworks.com In c-Src, the T338M mutation is a known gatekeeper mutation that confers resistance. researchgate.net Beyond simply blocking drug access, gatekeeper mutations can also increase the kinase's intrinsic activity, potentially leading to more aggressive disease. technologynetworks.compnas.org They achieve this by destabilizing the inactive conformation of the kinase, making it easier to shift to its active state. pnas.org

β1/β2 Resistance Cluster: Research has identified a cluster of six residues on the N-terminal lobe of the Src catalytic domain, termed the β1/β2 resistance cluster, that can develop mutations conferring strong drug resistance. biorxiv.orgnih.gov These mutations reduce the affinity for ATP-competitive inhibitors. nih.govbiorxiv.org Furthermore, many mutations within this cluster lead to the hyperactivation of Src's phosphotransferase activity. biorxiv.orgnih.gov This region appears to be critical for maintaining the autoinhibited state of Src by limiting the conformational dynamics of the kinase domain. nih.govbiorxiv.org Mutations in this cluster disrupt these autoinhibitory interactions, leading to both kinase hyperactivation and reduced inhibitor affinity, providing a dual mechanism for strong resistance. biorxiv.orgnih.gov

Compensatory Pathway Activation and Signaling Rewiring

Cancer cells can overcome the inhibition of a single pathway by rewiring their signaling networks, activating alternative pathways to maintain proliferation and survival. This is a common mechanism of both intrinsic and acquired resistance. annexpublishers.com

Crosstalk between Src and other receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and c-MET is a well-established resistance mechanism. mdpi.comnih.gov

EGFR: The relationship between Src and EGFR is bidirectional; they can phosphorylate and activate each other. tandfonline.com In the context of resistance, cells can bypass the need for Src signaling by upregulating EGFR activity. nih.gov Conversely, resistance to EGFR inhibitors can be driven by the activation of Src. tandfonline.comnih.gov In some non-small cell lung cancer (NSCLC) models, resistance to EGFR inhibitors involves compensatory activation of Src family kinases. nih.gov

c-MET: Amplification or hyperactivation of the c-MET receptor is a known bypass pathway that confers resistance to both EGFR and Src inhibitors. nih.govoncotarget.com MET activation can sustain downstream signaling, such as the PI3K-AKT pathway, even when Src is inhibited. oncotarget.comaacrjournals.org This can occur through various mechanisms, including MET gene amplification or ligand-dependent and -independent activation, sometimes mediated by Src itself in a feedback loop. mdpi.comnih.gov The combination of c-MET and EGFR targeted therapies has been shown to synergistically inhibit the proliferation of drug-resistant cells. nih.gov

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical survival pathway that can be leveraged to overcome Src inhibition.

Inhibition of Src can lead to a compensatory upregulation and reactivation of STAT3. nih.gov Studies in lung cancer cells have shown that treatment with the Src inhibitor AZD0530 resulted in the upregulation of JAK1 and JAK2, which in turn mediated the reactivation of STAT3, suggesting a potential resistance mechanism. nih.gov The JAK-STAT pathway is known to be activated in response to various cellular stresses, including treatment with kinase inhibitors, to promote cell survival. nih.gov

Role of Drug Efflux Transporters (e.g., PgP)

The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (PgP or MDR1), is a well-documented mechanism of multidrug resistance. aboutscience.euresearchgate.net

These transporters function as efflux pumps, actively removing a wide variety of structurally diverse drugs from the cell, thereby reducing their intracellular concentration and limiting their efficacy. aboutscience.euresearchgate.netscielo.br By pumping inhibitors out of the cancer cell, PgP prevents the drug from reaching its target at a sufficient concentration to be effective. researchgate.net While direct evidence linking specific Src inhibitors to PgP-mediated resistance is part of a broader field of study, the principle applies to many small molecule kinase inhibitors. aboutscience.eu

Paradoxical Activation of Src

A counterintuitive mechanism of resistance is the paradoxical activation of Src by certain ATP-competitive inhibitors.

It has been shown that the binding of some kinase inhibitors can induce a conformational change in c-Src that facilitates its association with other proteins, like focal adhesion kinase (FAK). nih.govresearchgate.net When the inhibitor concentration decreases, the drug dissociates, but the c-Src-FAK complex remains, allowing Src to phosphorylate FAK and activate downstream pro-proliferative signaling, such as the Erk pathway. nih.gov This phenomenon can be exacerbated by drug-resistant mutations that lower the inhibitor's affinity, effectively converting the inhibitor into a facilitator of cell proliferation. nih.gov This paradoxical activation highlights the complexity of targeting kinase activity and suggests that inhibitors locking Src in an inactive conformation might offer a therapeutic advantage. researchgate.netaacrjournals.orgnuvectis.com

Autophagy-Related Mechanisms

Autophagy is a cellular degradation and recycling process that can be exploited by cancer cells to survive stress, including chemotherapy and targeted inhibition. mdpi.com

Inhibition of Src has been shown to induce autophagy in cancer cells, which acts as a pro-survival mechanism, thereby preventing apoptosis and contributing to drug resistance. aacrjournals.orgaacrjournals.orgoncotarget.com Studies in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) have demonstrated that long-term inhibition of Src leads to autophagy-mediated resistance and survival. aacrjournals.orgoncotarget.com This protective autophagy can be linked to the activation of other signaling pathways, such as the MEK/ERK pathway. aacrjournals.orgresearchgate.net Consequently, combining Src inhibitors with autophagy inhibitors has been shown to sensitize cancer cells to treatment and promote cell death. oncotarget.com

Resistance in Specific Disease Models (e.g., Chemoresistance to 5-FU, Cisplatin (B142131), Erlotinib)

The role of Src in mediating chemoresistance is well-documented across various cancer models and therapeutic agents. Inhibition of Src has been shown to reverse resistance and restore sensitivity to several conventional cancer drugs. scirp.org

Chemoresistance to 5-Fluorouracil (B62378) (5-FU)

In pancreatic and colon cancer, resistance to 5-FU is a significant clinical challenge. nih.govwjgnet.com Research has demonstrated that Src tyrosine kinase inhibition can revert this resistance. nih.gov In 5-FU-resistant human pancreatic cancer cells, the combination of 5-FU with the Src kinase inhibitor PP2 was found to restore chemosensitivity and induce apoptosis. nih.gov This effect is linked to the downregulation of thymidylate synthase (TS), an enzyme that is often overexpressed in 5-FU-resistant cells. nih.govwjgnet.com The mechanism appears to involve the inhibition of the 5-FU-induced activation of the epidermal growth factor receptor (EGFR)-AKT signaling pathway. nih.govwjgnet.com Similarly, in colon cancer, enhanced HSP90 function and subsequent Src activation lead to increased TS expression and acquired 5-FU resistance. nih.gov

Chemoresistance to Cisplatin

C-Src plays a significant role in cisplatin resistance in several cancers, including bladder, lung, and head and neck squamous cell carcinoma (HNSCC). mdpi.comresearchgate.netspringermedizin.de In bladder cancer, the overactivation of SRC is associated with cisplatin resistance through the reprogramming of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Inhibition of SRC activity with the inhibitor eCF506 was shown to reverse this phenomenon and enhance cisplatin sensitivity in preclinical models. researchgate.net In cisplatin-resistant HNSCC, the SRC/ETS-1 signaling pathway is upregulated. springermedizin.de The Src inhibitor Dasatinib (B193332) was found to re-sensitize cisplatin-resistant HNSCC cells to cisplatin by inhibiting this pathway. springermedizin.de Furthermore, in lung cancer cells that have developed resistance to cisplatin, inhibition of Src by sunitinib (B231) has been shown to induce apoptosis. mdpi.comspandidos-publications.com

Chemoresistance to Erlotinib (B232)

Acquired resistance to the EGFR tyrosine kinase inhibitor erlotinib is a common issue in the treatment of non-small cell lung cancer (NSCLC) and head and neck cancer. nih.govaacrjournals.orgnih.gov Src activation is a key mechanism mediating this resistance. mdpi.com In erlotinib-resistant lung cancer cells, there is an increased expression of Src and integrin β1. aacrjournals.org The inhibition of Src, either through siRNA or with the inhibitor dasatinib, can restore erlotinib sensitivity and reduce the activation of the downstream Akt survival pathway. aacrjournals.org In head and neck cancer, erlotinib resistance can be propagated by the Src-dependent activation of the c-Met signaling pathway. mdpi.comnih.gov The combination of an EGFR inhibitor with a Src inhibitor, such as dasatinib, has been shown to be effective in overcoming this resistance. aacrjournals.org

Research Findings on Src Inhibition and Chemoresistance

| Chemotherapeutic Agent | Cancer Model | Src Inhibitor Used | Key Findings | Citations |

| 5-Fluorouracil (5-FU) | Pancreatic Cancer | PP2 | Reverted chemoresistance by decreasing thymidylate synthase (TS) expression and inhibiting the EGFR-AKT pathway. | nih.govwjgnet.com |

| 5-Fluorouracil (5-FU) | Colon Cancer | Dasatinib, 17-AAG | Blockade of HSP90 or Src suppressed growth and invasion of 5-FU resistant cells. | nih.gov |

| Cisplatin | Bladder Cancer | eCF506 | Reversed cisplatin resistance by inhibiting SRC-activated glycolysis and the pentose phosphate pathway. | researchgate.net |

| Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | Dasatinib | Re-sensitized resistant cells to cisplatin by inhibiting the SRC/ETS-1 pathway. | springermedizin.de |

| Cisplatin | Lung Cancer | Sunitinib | Inhibited Src kinase activity and enhanced cell sensitivity to cisplatin in resistant cells. | mdpi.comspandidos-publications.com |

| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Dasatinib | Restored erlotinib sensitivity by inhibiting the integrin β1/Src/Akt signaling pathway. | aacrjournals.org |

| Erlotinib | Head and Neck Cancer | Dasatinib | Overcame resistance by inhibiting Src-mediated activation of c-Met. | nih.gov |

| Erlotinib | Pancreatic Cancer | Dasatinib | Combined inhibition of Src and EGFR decreased STAT3 activity and improved survival. | aacrjournals.org |

Combination Research Strategies for Enhanced Efficacy of Src Inhibitor 5

Synergy with Receptor Tyrosine Kinase Inhibitors (e.g., EGFR, HER2)

Src is a critical downstream signaling molecule for many receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov The interplay between Src and these receptors often contributes to tumor growth and resistance to targeted therapies. nih.gov Consequently, combining Src inhibitors with RTK inhibitors is a rational strategy to achieve a more comprehensive blockade of oncogenic signaling. nih.gov

Preclinical studies have demonstrated that combining a Src inhibitor with an EGFR inhibitor can lead to additive growth inhibition in tamoxifen-resistant breast cancer cell lines. aacrjournals.org In non-small cell lung cancer (NSCLC), the cooperation between EGFR and Src family kinases (SFKs) is known to sustain tumor growth. aacrjournals.org This has led to clinical trials evaluating the combination of the Src inhibitor dasatinib (B193332) with the EGFR inhibitor erlotinib (B232) in NSCLC patients. aacrjournals.org Furthermore, in models of acquired resistance to the EGFR/HER2 dual inhibitor lapatinib, targeting Src signaling has been shown to re-sensitize resistant tumors to anti-HER2 therapies. nih.gov In lapatinib-resistant cells, which exhibit increased Src expression, the combination of saracatinib (B1683781) and cetuximab has been shown to inhibit proliferation, migration, and invasion. mdpi.com

The rationale for this synergy lies in the ability of Src to transactivate EGFR, contributing to its full activation. oncotarget.com In cases of resistance to EGFR tyrosine kinase inhibitors (TKIs), Src can play a role in maintaining oncogenic signaling. mdpi.com For instance, in oral squamous cell carcinoma cells resistant to cetuximab, the addition of a selective dual Src/Lck inhibitor led to a decrease in both EGFR and HER3 phosphorylation, resulting in significant tumor growth reduction. mdpi.com

Table 1: Selected Research on Src Inhibitor-5 in Combination with RTKIs

| Cancer Type | Src Inhibitor | Combined Agent | Key Findings |

| Breast Cancer (Tamoxifen-Resistant) | Src Inhibitor | Gefitinib (B1684475) (EGFRi) | Additive growth inhibition. aacrjournals.org |

| Breast Cancer (Lapatinib-Resistant) | Saracatinib | Cetuximab (EGFRi) | Inhibited proliferation, migration, and invasion. mdpi.com |

| Non-Small Cell Lung Cancer (NSCLC) | Dasatinib | Erlotinib (EGFRi) | Under evaluation in clinical trials. aacrjournals.org |

| Oral Squamous Cell Carcinoma (Cetuximab-Resistant) | c-Src inhibitor-1 | Cetuximab (EGFRi) | Decreased EGFR and HER3 phosphorylation, reduced tumor growth. mdpi.com |

Combination with Chemotherapeutic Agents

Combining Src inhibitors with traditional chemotherapeutic agents represents another promising strategy to enhance anti-tumor effects and overcome chemoresistance. nih.gov Several preclinical and clinical studies have explored these combinations across various cancer types.

For instance, the combination of dasatinib with paclitaxel (B517696) and carboplatin (B1684641) has been investigated in advanced and recurrent ovarian cancer. aacrjournals.org In vitro studies showed synergistic antiproliferative activity, and a phase I clinical trial demonstrated that the triplet combination was safe and showed clinical activity. aacrjournals.org In HER2-negative metastatic breast cancer, the combination of paclitaxel and dasatinib demonstrated an objective response rate of 23% in a phase II trial. amegroups.org

The synergy between Src inhibitors and chemotherapeutic agents like doxorubicin (B1662922) has also been explored. In breast cancer cell lines, combining dasatinib with doxorubicin resulted in synergistic growth inhibition and blocked migration and invasion. nih.gov Similarly, the Src/Abl inhibitor bosutinib (B1684425) was found to enhance the cytotoxicity of doxorubicin and etoposide (B1684455) in neuroblastoma cells. oncotarget.com

In non-small cell lung cancer (NSCLC), dasatinib has been shown to enhance the cytotoxicity of cisplatin (B142131). aacrjournals.org This effect is partly attributed to the ability of dasatinib to block the cisplatin-induced transcription of DNA repair and synthesis genes. aacrjournals.org In melanoma, Src inhibitors have been found to synergize with cisplatin. researchgate.net

Table 2: Research on this compound in Combination with Chemotherapeutics

| Cancer Type | Src Inhibitor | Combined Agent | Key Findings |

| Ovarian Cancer | Dasatinib | Paclitaxel, Carboplatin | Synergistic antiproliferative activity in vitro; clinical activity in a Phase I trial. aacrjournals.org |

| Breast Cancer | Dasatinib | Paclitaxel | Objective response rate of 23% in a Phase II trial. amegroups.org |

| Breast Cancer | Dasatinib | Doxorubicin | Synergistic growth inhibition; blocked migration and invasion. nih.gov |

| Neuroblastoma | Bosutinib | Doxorubicin, Etoposide | Enhanced cytotoxicity of the chemotherapeutic agents. oncotarget.com |

| NSCLC | Dasatinib | Cisplatin | Enhanced cytotoxicity; blocked transcription of DNA repair genes. aacrjournals.org |

| Melanoma | Src Inhibitors | Cisplatin | Synergistic effects observed. researchgate.net |

Integration with Other Targeted Therapies (e.g., MEK inhibitors, HSP90 inhibitors)

The integration of Src inhibitors with other targeted therapies, such as MEK inhibitors and HSP90 inhibitors, is an area of active investigation aimed at overcoming resistance and enhancing therapeutic efficacy.

In KRAS-mutant colorectal cancer cell lines, treatment with MEK inhibitors like trametinib (B1684009) can lead to the activation of Src as a compensatory mechanism. nih.gov Combining the Src inhibitor AZD0424 with a MEK inhibitor abrogated this compensatory activation and resulted in synergistic inhibition of cell viability. nih.gov In vivo studies also showed that the combination of AZD0424 and trametinib led to greater tumor growth inhibition than trametinib alone. nih.gov A combination of Src and MEK inhibition has also been reported to suppress the growth and invasion of melanoma cells. researchgate.net

Heat shock protein 90 (HSP90) is a chaperone protein that is essential for the stability and function of numerous client proteins, including Src kinases. molbiolcell.orgrndsystems.com Inhibition of HSP90 can lead to the degradation of these client proteins. rndsystems.com In the context of prostate cancer cells in bone, inhibition of Hsp90 with 17-AAG was found to transiently activate osteoclast Src kinase. pnas.org Combining the Hsp90 inhibitor with the Src inhibitor dasatinib markedly reduced this stimulated tumor growth. pnas.org In colon cancer, resistance to 5-fluorouracil (B62378) has been linked to an HSP90/Src-mediated increase in thymidylate synthase expression. oncotarget.com

Table 3: Research on this compound in Combination with Other Targeted Therapies

| Cancer Type | Src Inhibitor | Combined Agent | Key Findings |

| Colorectal Cancer (KRAS-mutant) | AZD0424 | Trametinib (MEK inhibitor) | Synergistic inhibition of cell viability; enhanced tumor growth inhibition in vivo. nih.gov |

| Melanoma | Src Inhibitor | MEK Inhibitor | Suppressed growth and invasion. researchgate.net |

| Prostate Cancer (in bone) | Dasatinib | 17-AAG (HSP90 inhibitor) | Reduced Hsp90 inhibitor-stimulated tumor growth. pnas.org |

Modulating Src to Overcome Chemotherapeutic Resistance

A significant body of research indicates that Src activation is a key mechanism of resistance to various chemotherapeutic agents. nih.govresearchgate.net Therefore, inhibiting Src has emerged as a viable strategy to reverse chemoresistance and re-sensitize cancer cells to treatment.

In pancreatic cancer, constitutively active Src is associated with increased chemoresistance. oup.com Inhibition of Src has been shown to reverse resistance to 5-fluorouracil (5-FU) by reducing the expression of thymidylate synthase, the target enzyme of 5-FU. oup.comresearchgate.netnih.gov Similarly, Src inhibition can synergistically inhibit oxaliplatin-induced Src activation and increase the activity of oxaliplatin. oup.com

In lung cancer, inhibition of Src tyrosine kinase activity in cisplatin-resistant A549/DDP cells has been shown to reverse multi-drug resistance and increase the sensitivity of the cells to the drug. nih.gov This effect may be related to the downregulation of MDR1 and LRP expression. nih.gov The Src inhibitor sunitinib (B231) was found to improve the sensitivity of these cells to cisplatin and enhance apoptosis. nih.govspandidos-publications.com In head and neck squamous cell carcinoma (HNSCC), the Src inhibitor dasatinib has been shown to re-sensitize cisplatin-resistant cells to treatment. springermedizin.de

In osteosarcoma, the Src family kinase inhibitor A-770041 was identified as an effective agent in reversing resistance to doxorubicin and paclitaxel. d-nb.info Inhibition of Src in multidrug-resistant osteosarcoma cell lines resulted in increased sensitivity to these chemotherapeutic drugs. d-nb.info Furthermore, in triple-negative breast cancer, the combination of the Src inhibitor saracatinib and gemcitabine (B846) was shown to sensitize gemcitabine-resistant cells to treatment. researchgate.net

Table 4: Research on Modulating Src to Overcome Chemotherapeutic Resistance

| Cancer Type | Chemotherapeutic Agent | Src Inhibitor | Key Findings |

| Pancreatic Cancer | 5-Fluorouracil | PP2 | Reversed chemoresistance by decreasing thymidylate synthase expression. nih.gov |

| Lung Cancer | Cisplatin | Sunitinib, Dasatinib | Reversed multidrug resistance and increased drug sensitivity. nih.govspandidos-publications.com |

| Head and Neck Squamous Cell Carcinoma | Cisplatin | Dasatinib | Re-sensitized cisplatin-resistant cells to treatment. springermedizin.de |

| Osteosarcoma | Doxorubicin, Paclitaxel | A-770041 | Reversed chemoresistance in multidrug-resistant cell lines. d-nb.info |

| Triple-Negative Breast Cancer | Gemcitabine | Saracatinib | Sensitized gemcitabine-resistant cells to treatment. researchgate.net |

Identification and Validation of Predictive Biomarkers for Src Inhibitor Response

Genomic and Proteomic Profiling for Response Prediction

To overcome the limitations of single-marker approaches, researchers are turning to more comprehensive genomic and proteomic profiling to identify signatures that can predict responses to Src inhibitors.

Genomic Profiling: High-throughput screening of cancer cell lines has been instrumental in identifying genetic features associated with drug sensitivity. pnas.orgresearchgate.net For instance, a multi-feature genomic signature, including both BCR-ABL translocation and specific multi-gene transcriptional patterns, was found to correlate with sensitivity to dasatinib (B193332). nih.gov In melanoma, a four-gene signature (TMED7, PLOD2, XRCC5, and NSUN5) was identified as a potential biomarker for sensitivity to a pyrazolo[3,4-d]pyrimidine-derived c-Src inhibitor. acs.org Furthermore, studies in NSCLC suggest that the expression of YES1, another member of the Src family kinases, may predict which patients will respond to Src inhibitors. mdpi.comatsjournals.org

Proteomic Profiling: Chemical proteomics and mass spectrometry-based phosphoproteomics are powerful tools for identifying novel drug targets and biomarkers of response. researchgate.netnih.gov An unbiased phosphotyrosine proteomics approach in colorectal cancer models identified several dasatinib-responsive phosphorylation sites on proteins like PKCδ, CDCP1, SHIP2, and RPTPα. plos.org Specifically, the phosphorylation of PKCδ at site pY313 was validated as a promising biomarker of dasatinib-mediated Src inhibition. plos.org In another study, proteomic profiling of melanoma subtypes identified SRC as a candidate hub protein and a potential drug target. physiciansweekly.com Reverse-phase protein array (RPPA) analysis has also been used to identify compensatory signaling pathways that arise in response to inhibitor treatment, such as the activation of Src signaling following MEK inhibition in colorectal cancer cells. nih.gov

Table 2: Examples of Genomic and Proteomic Biomarkers for Src Inhibitor Response

| Technology | Cancer Type | Src Inhibitor | Identified Biomarker(s) | Reference |

|---|---|---|---|---|

| Genomic Profiling | Various | Dasatinib | BCR-ABL translocation, multi-gene transcriptional signatures | nih.gov |

| Genomic Profiling | Melanoma | Pyrazolo[3,4-d]pyrimidine c-Src inhibitor 10a | TMED7, PLOD2, XRCC5, NSUN5 expression | acs.org |

| Genomic Profiling | Non-Small Cell Lung Cancer | Dasatinib | YES1 copy number and protein expression | atsjournals.org |

| Phosphotyrosine Proteomics | Colorectal Cancer | Dasatinib | pY313 on PKCδ, pY798 on RPTPα | plos.org |

| Reverse-Phase Protein Array | Colorectal Cancer | AZD0424 | Compensatory activation of Src signaling with MEK inhibitors | nih.gov |

Molecular Signatures Indicating Sensitivity or Resistance

The development of molecular signatures, which encompass multiple genetic or protein-based markers, holds significant promise for predicting sensitivity or resistance to Src inhibitors.

Signatures of Sensitivity: A six-gene expression signature was shown to predict the sensitivity of breast and lung cancer cells to dasatinib in vitro. nih.gov In colorectal cancer, sensitivity to saracatinib (B1683781) was associated with the activation state of the Src pathway. nih.gov Furthermore, gastric cancer cell lines with MET amplification have been shown to be more sensitive to Src inhibition. aacrjournals.org

Signatures of Resistance: Resistance to Src inhibitors can be both innate and acquired. For example, an undifferentiated, mesenchymal, or invasive state in melanoma cells is associated with resistance to the c-Src inhibitor 10a. acs.org Acquired resistance to the Src inhibitor saracatinib in ER-positive breast cancer has been linked to the reactivation of the mTOR pathway. nih.gov Similarly, sustained activation of the AKT/mTOR and MAP kinase pathways can mediate resistance to dasatinib in thyroid cancer. oncotarget.com The autophagy pathway has also been implicated in conferring resistance to Src inhibitors, with its suppression sensitizing tumor cells to treatment. nih.gov

Advanced Research Directions and Emerging Concepts for Src Inhibitors

Exploration of Src Inhibitors in Non-Oncological Research Contexts

Investigation of Senotherapeutic Potential

The accumulation of senescent cells—cells that have entered a state of irreversible growth arrest—is a hallmark of aging and contributes to a variety of age-related diseases. These cells are resistant to apoptosis and secrete a pro-inflammatory cocktail of factors known as the senescence-associated secretory phenotype (SASP). Senolytics, a class of drugs designed to selectively eliminate senescent cells, represent a promising therapeutic strategy to combat age-related dysfunction. Emerging research has identified the proto-oncogene tyrosine-protein kinase Src as a critical regulator of senescent cell survival, positioning Src inhibitors as potential senotherapeutic agents.

Investigations into the molecular underpinnings of cell fate decisions have revealed that Src activation is a pivotal event that directs cells toward senescence and survival, rather than apoptosis, particularly in response to low levels of DNA damage. nih.gov In response to such damage, Src activation promotes the expression of cell survival and senescence-associated proteins. nih.gov This is achieved through a dual mechanism: the SRC-mediated activation of p38 mitogen-activated protein kinase (MAPK) and the simultaneous repression of the tumor suppressor p53. nih.govresearchgate.net This signaling cascade leads to an increase in pro-survival proteins, such as BCL2L2, and a decrease in pro-apoptotic proteins, like PUMA (p53-upregulated modulator of apoptosis). nih.govresearchgate.net Consequently, pharmacologic inhibition of Src can reverse this process, shifting the balance from survival and senescence towards apoptosis in these cells. nih.gov

The senolytic potential of Src inhibitors is an active area of investigation. The tyrosine kinase inhibitor Dasatinib (B193332), in particular, has been a focal point of this research. kazanmedjournal.ru While Dasatinib has multiple targets, its senolytic activity is attributed in part to the inhibition of Src-dependent survival pathways. royalsocietypublishing.orgnih.gov Studies have shown that inhibiting Src signaling can disrupt the pro-survival networks that protect senescent cells from their own pro-apoptotic environment. nih.gov This suggests that the vulnerability of certain senescent cell populations can be exploited by targeting Src.

Preclinical and clinical studies have provided evidence for the senotherapeutic effects of Src inhibitors. In mouse models, the pharmacologic inhibition of Src was shown to prevent the accumulation of senescent cells in multiple tissues, including the lungs, liver, and kidneys, following treatment with DNA-damaging agents. researchgate.net The combination of Dasatinib with the flavonoid Quercetin (D+Q) has been particularly well-studied. This combination has been shown to effectively clear senescent cells, reduce inflammation in adipose tissue, and improve metabolic function in aged mice. nih.gov In a clinical trial involving individuals with diabetic kidney disease, D+Q treatment reduced markers of cellular senescence in adipose and skin tissue. researchgate.net These findings highlight the potential of targeting Src to ameliorate conditions driven by the accumulation of senescent cells.

Interactive Data Table: Mechanistic Role of Src in Senescent Cell Fate

| Upstream Signal | Key Mediator | Downstream Effector | Molecular Outcome | Cellular Fate |

| Low DNA Damage | Src Activation | p38 MAPK Activation | ↑ Pro-survival protein expression (e.g., BCL2L2) | Senescence & Survival |

| Low DNA Damage | Src Activation | p53 Repression | ↓ Pro-apoptotic protein expression (e.g., PUMA) | Senescence & Survival |

| Src Inhibition | N/A | p53 De-repression / p38 Inhibition | ↑ Pro-apoptotic signals | Apoptosis |

Interactive Data Table: Research Findings on Senolytic Potential of Src Inhibitors

| Compound/Combination | Model System | Key Findings | Reference(s) |

| Pharmacologic Src Inhibitors | Human IMR-90 Fibroblasts | Shifted cell fate from senescence to apoptosis following etoposide-induced DNA damage. | nih.gov |

| Pharmacologic Src Inhibitors | Mouse model (doxorubicin-induced damage) | Prevented the accumulation of senescent cells in lung, liver, and kidney tissues. | researchgate.net |

| Dasatinib + Quercetin | Aged Mice | Reduced senescence markers (p16, p21) in adipose tissue; suppressed pro-inflammatory SASP; improved metabolic function. | nih.gov |

| Dasatinib + Quercetin | Human Clinical Trial (Diabetic Kidney Disease) | Decreased senescent cell burden in adipose tissue (reduced p16, p21, SA-β-gal+ cells). | researchgate.net |

| Dasatinib + Resveratrol / Ellagic Acid | Senescent MRC-5 Human Lung Fibroblasts | Demonstrated senolytic activity, inducing apoptosis in senescent cells. | mdpi.com |

| SU6656 / PP2 | Human G361 Melanoma Cells | Inhibition of Src induced melanogenesis through p38 MAPK and PKA signaling pathways. | spandidos-publications.com |

Q & A

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound data?

- Methodological Answer : Deposit datasets in public repositories (e.g., Figshare, Zenodo) with unique DOIs. Use standardized metadata schemas (e.g., ISA-Tab) for experimental conditions. Provide code for analyses in open-source platforms (e.g., GitHub). Cite datasets in publications using FORCE11 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.